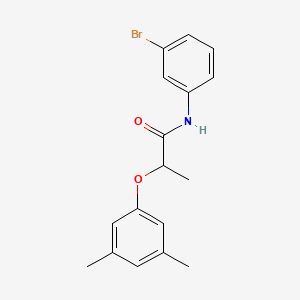![molecular formula C19H14BrClN2O2S B4278904 2-{[(4-bromophenyl)acetyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxamide](/img/structure/B4278904.png)
2-{[(4-bromophenyl)acetyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxamide
Descripción general
Descripción
2-{[(4-bromophenyl)acetyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential use in scientific research. BCTC belongs to the class of compounds known as transient receptor potential (TRP) channel antagonists, which have been shown to have a wide range of physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-{[(4-bromophenyl)acetyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxamide involves its ability to block TRP channels, specifically the TRPV1 and TRPA1 channels. These channels are involved in the perception of pain and temperature, and by blocking them, 2-{[(4-bromophenyl)acetyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxamide can reduce pain and inflammation. 2-{[(4-bromophenyl)acetyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxamide has also been shown to have effects on other ion channels, including voltage-gated sodium channels and potassium channels.
Biochemical and Physiological Effects:
2-{[(4-bromophenyl)acetyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on TRP channels, 2-{[(4-bromophenyl)acetyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxamide has been shown to have anti-inflammatory effects, as well as effects on the immune system. 2-{[(4-bromophenyl)acetyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxamide has also been shown to have effects on the cardiovascular system, including the regulation of blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{[(4-bromophenyl)acetyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxamide in lab experiments is its well-established synthesis method and its ability to block TRP channels. However, there are also limitations to using 2-{[(4-bromophenyl)acetyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxamide, including its potential toxicity and the need for further research to fully understand its effects.
Direcciones Futuras
There are many potential future directions for research on 2-{[(4-bromophenyl)acetyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxamide. One area of interest is its potential use in the treatment of pain and inflammation, as well as other conditions that involve TRP channels. Other areas of interest include its effects on the immune system and the cardiovascular system, as well as its potential toxicity and safety profile. Further research is needed to fully understand the potential applications of 2-{[(4-bromophenyl)acetyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxamide in scientific research.
Aplicaciones Científicas De Investigación
2-{[(4-bromophenyl)acetyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxamide has been extensively studied for its potential use in scientific research. One of the most important applications of 2-{[(4-bromophenyl)acetyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxamide is its use as a TRP channel antagonist. TRP channels are a family of ion channels that are involved in a wide range of physiological processes, including pain sensation, temperature regulation, and taste perception. By blocking TRP channels, 2-{[(4-bromophenyl)acetyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxamide has been shown to have potential therapeutic applications in the treatment of pain, inflammation, and other conditions.
Propiedades
IUPAC Name |
2-[[2-(4-bromophenyl)acetyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2O2S/c20-13-5-1-11(2-6-13)9-16(24)23-19-17(18(22)25)15(10-26-19)12-3-7-14(21)8-4-12/h1-8,10H,9H2,(H2,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEWFGBZWUWMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chloro-2-methylphenoxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B4278825.png)
![N-(3-{[(cyclobutylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)cyclobutanecarboxamide](/img/structure/B4278833.png)
![2,4-dimethoxy-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B4278835.png)


![2-({[4,5-dimethyl-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4278846.png)


![3-{[(2-methylcyclohexyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278868.png)
![2-({[1-(1-adamantyl)butyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4278893.png)
![6-[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4278894.png)
![methyl [3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]carbamate](/img/structure/B4278896.png)
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-methoxybenzenesulfonohydrazide](/img/structure/B4278919.png)
![4-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B4278927.png)